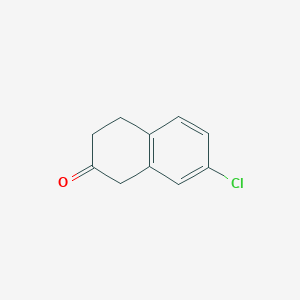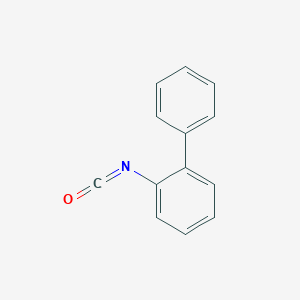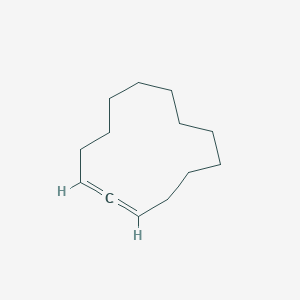
1,2-Cyclotridecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclotridecadiene (CTD) is a cyclic hydrocarbon with the chemical formula C11H18. It is a colorless liquid with a pleasant odor and is widely used in various scientific research applications. CTD is a highly reactive compound due to the presence of a strained ring, making it an important molecule in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,2-Cyclotridecadiene is not well understood. However, it is believed that 1,2-Cyclotridecadiene acts as a reactive intermediate in various chemical reactions. It can undergo various reactions, including Diels-Alder reactions, hydrogenation, and dehydrogenation, making it an important molecule in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,2-Cyclotridecadiene. However, studies have shown that it is a non-toxic compound and does not have any significant effects on human health. It is also not known to have any environmental impacts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Cyclotridecadiene in lab experiments is its high reactivity. It can undergo various chemical reactions, making it an important intermediate in organic synthesis. However, its high reactivity also makes it a challenging molecule to work with, as it can easily react with other compounds in the lab. Additionally, 1,2-Cyclotridecadiene is a relatively expensive compound, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 1,2-Cyclotridecadiene. One area of research is the development of new synthetic methods for 1,2-Cyclotridecadiene that are more efficient and cost-effective. Another area of research is the development of new applications for 1,2-Cyclotridecadiene in organic synthesis. Additionally, there is a need for further studies on the mechanism of action of 1,2-Cyclotridecadiene and its potential applications in various fields, including medicine and materials science.
Conclusion:
In conclusion, 1,2-Cyclotridecadiene is a highly reactive cyclic hydrocarbon that is widely used in various scientific research applications. Its unique properties make it an important intermediate in organic synthesis, and it has potential applications in various fields, including medicine and materials science. Further research is needed to fully understand the mechanism of action of 1,2-Cyclotridecadiene and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,2-Cyclotridecadiene can be achieved through several methods, including the hydrogenation of cyclododecatriene, the dehydrogenation of cyclododecatriene, and the Diels-Alder reaction between cyclopentadiene and 1,3-cyclohexadiene. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene and 1,3-cyclohexadiene in the presence of a catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclotridecadiene is widely used in scientific research applications due to its unique properties. It is a highly reactive molecule that can undergo various chemical reactions, making it an important intermediate in organic synthesis. 1,2-Cyclotridecadiene is used in the synthesis of various organic compounds, including fragrances, polymers, and pharmaceuticals. It is also used as a starting material for the synthesis of other cyclic hydrocarbons, such as adamantane and norbornene.
Eigenschaften
CAS-Nummer |
18526-51-7 |
|---|---|
Produktname |
1,2-Cyclotridecadiene |
Molekularformel |
C13H22 |
Molekulargewicht |
178.31 g/mol |
InChI |
InChI=1S/C13H22/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1,5H,2,4,6-13H2 |
InChI-Schlüssel |
GXKXSGKUODLRSQ-UHFFFAOYSA-N |
SMILES |
C1CCCCCC=C=CCCCC1 |
Kanonische SMILES |
C1CCCCCC=C=CCCCC1 |
Synonyme |
[R,(+)]-1,2-Cyclotridecadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



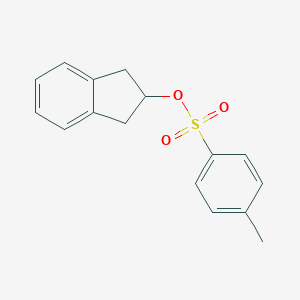
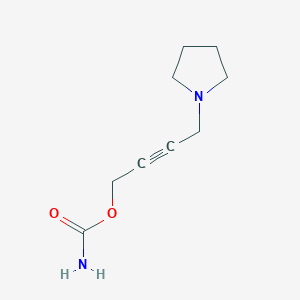
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
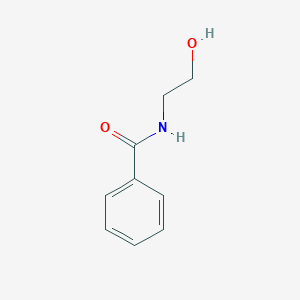
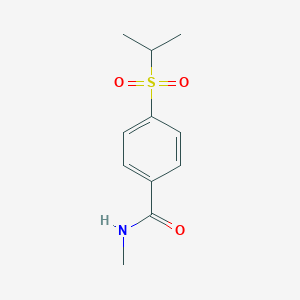
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
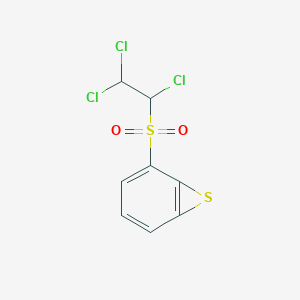
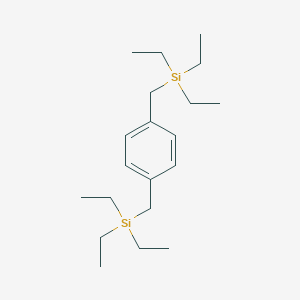
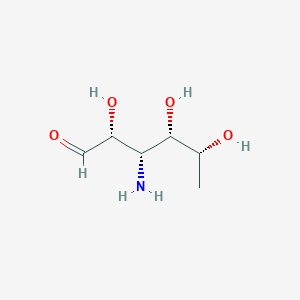
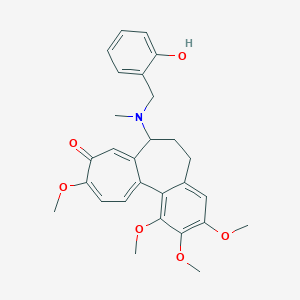
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
